3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one
Overview
Description
“3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is amphoteric in nature, showing both acidic and basic properties .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Scientific Research Applications
Macromolecular Adduct Formation and Metabolism
Studies have examined how heterocyclic amines, similar in structure or functional groups to the compound , form adducts with macromolecules and their metabolism in humans and rodents. For example, Turteltaub et al. (1999) utilized accelerator mass spectrometry to study the dosimetry of protein and DNA adduct formation by low doses of MeIQx and PhIP, two heterocyclic amines, showing dose-dependent adduct levels in rodents and differences in metabolite profiles between humans and rodents, suggesting variations in bioactivation and detoxification processes between species (Turteltaub et al., 1999).
Metabolic Fate of Carcinogenic Compounds
Another study focused on the metabolic fate of L-735,524, an HIV-1 protease inhibitor, in humans, which shares similarities in the metabolic investigation of complex organic compounds. The study provided insights into the metabolization process, identifying significant metabolites through urinary excretion analysis, thereby understanding the compound's bioactivity and potential implications on health (Balani et al., 1995).
Dietary Assessment of Xenobiotics
Zapico et al. (2022) conducted a descriptive cross-sectional study to assess the intake of xenobiotics derived from food processing, including heterocyclic amines and polycyclic aromatic hydrocarbons. The study explored dietary and lifestyle factors influencing the intake of these compounds, offering insights into how similar compounds might be assessed in human diets and their potential health implications (Zapico et al., 2022).
Future Directions
Imidazole and its derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Therefore, the future directions in the research of “3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one” and similar compounds may include the exploration of their potential applications in drug development .
properties
IUPAC Name |
3-amino-1-[(1-methylimidazol-2-yl)methyl]piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-6-4-12-9(13)7-14-5-2-3-8(11)10(14)15/h4,6,8H,2-3,5,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDBBXOKHQGJBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCC(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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